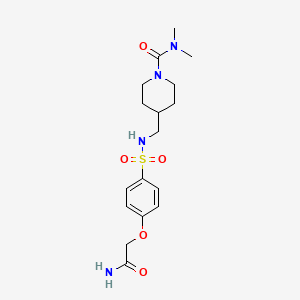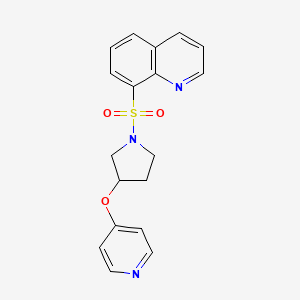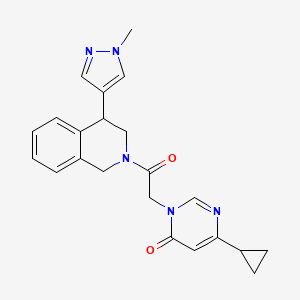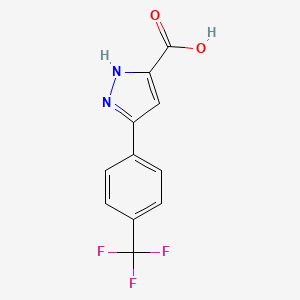![molecular formula C24H18ClFN2O4S B3016176 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 866591-26-6](/img/structure/B3016176.png)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H18ClFN2O4S and its molecular weight is 484.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Imaging and Diagnostic Applications
The research into compounds structurally similar to 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide has been focused on their potential in molecular imaging and diagnostics. Specifically, compounds like N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) have been evaluated for their kinetics in the brain using PET imaging, showing promise for the visualization of translocator protein (18 kDa) expression in brain injury or inflammation scenarios (Joji Yui et al., 2010). These studies underscore the potential of quinolinyl acetamide derivatives in neuroimaging, particularly for diseases associated with neuroinflammation.
Anticancer Research
Derivatives of sulfonamide, which share structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, compounds bearing sulfonamide moieties have shown significant in vitro anticancer activity, highlighting the therapeutic potential of these compounds in oncology (M. Ghorab et al., 2015). This research path demonstrates the role of quinolinyl sulfonamide derivatives in developing novel anticancer agents, providing a basis for further investigation into their mechanism of action and potential therapeutic applications.
Neuropharmacology
The study of peripheral benzodiazepine receptors (PBRs) has also involved compounds structurally related to this compound. Research into [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), a selective ligand for PBRs, offers insights into the neuropharmacological applications of these compounds, particularly in the context of brain disorders characterized by altered PBR expression (S. Chaki et al., 1999). This area of research is crucial for understanding the role of PBRs in neurodegenerative diseases and for developing targeted therapeutic strategies.
Antimicrobial Studies
The structural framework of quinolinyl acetamides has been explored for antimicrobial potential as well. Newer derivatives have been synthesized and assessed for their efficacy against various microbial strains, offering a foundation for the development of novel antimicrobial agents. Such studies emphasize the versatility of the quinolinyl acetamide scaffold in addressing the growing concern of antibiotic resistance (N. Badiger et al., 2013). The ongoing exploration of these compounds in antimicrobial research highlights their potential contribution to overcoming challenges in treating infectious diseases.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-7-9-17(12-20(15)25)27-23(29)14-28-13-22(33(31,32)18-5-3-2-4-6-18)24(30)19-11-16(26)8-10-21(19)28/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZHOIRAXZOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)

![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)


![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)


